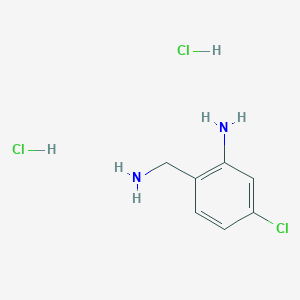
2-(Aminomethyl)-5-chloroaniline;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-5-chloroaniline;dihydrochloride is a useful research compound. Its molecular formula is C7H11Cl3N2 and its molecular weight is 229.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Sequential Reductive Dehalogenation of Chloroanilines
Chloroaniline compounds, including those related to 2-(Aminomethyl)-5-chloroaniline, have been studied for their biodegradation potential in polluted aquifers. The research found that microorganisms can catalyze the sequential reductive dehalogenation of chloroanilines under methanogenic conditions, suggesting a novel approach for bioremediation of environments contaminated with chloroaniline compounds (E. Kuhn & J. M. Suflita, 1989).
Material Science
Structural and Optical Properties of Quinoline Derivatives
Research into the structural and optical properties of certain quinoline derivatives, including analogs of 2-(Aminomethyl)-5-chloroaniline, has been conducted. These studies have focused on thin films of the compounds for potential applications in electronics and optics. The findings include detailed analyses of their polycrystalline nature, optical properties, and the implications for electronic and photovoltaic applications (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).
Chemical Synthesis and Reactivity
Aminoethinylation Reactions
Studies on the chemical reactivity of chloroaniline derivatives, including those structurally related to 2-(Aminomethyl)-5-chloroaniline, have investigated their role in aminoethinylation reactions. These reactions are crucial for the synthesis of various organic compounds with potential applications in pharmaceuticals and agrochemicals (G. Himbert & Wolfgang Brunn, 1985).
Environmental Chemistry and Toxicology
Degradation and Toxicity Evaluation of Chloroaniline in Wastewater
Ionizing radiation has been explored as a method to degrade chloroaniline compounds in chemical wastewater, which are difficult to remove through conventional treatment. This study provides insight into the degradation mechanisms and evaluates the toxicity reduction potential, offering an alternative treatment option for chloroaniline-contaminated wastewater (Shizong Wang & Jianlong Wang, 2021).
Synthesis of Heterocyclic Derivatives
Synthesis of New Heterocyclic Compounds
Research into the synthesis of new heterocyclic derivatives from 1-amino-2-methylindoline, a compound related to 2-(Aminomethyl)-5-chloroaniline, has led to the discovery of various new compounds with potential applications in pharmaceuticals. These studies underline the importance of chloroaniline derivatives in the development of new medicinal agents (L. Peyrot et al., 2001).
Eigenschaften
IUPAC Name |
2-(aminomethyl)-5-chloroaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-2-1-5(4-9)7(10)3-6;;/h1-3H,4,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRPVNHSZGTPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
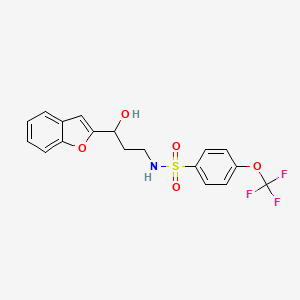
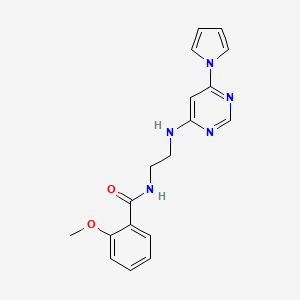
![(2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2609506.png)
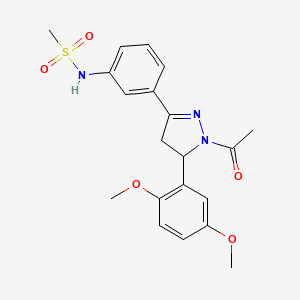
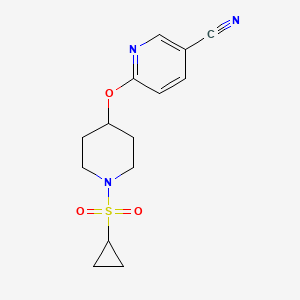
![N-(4-iodophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2609513.png)
![(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2609514.png)
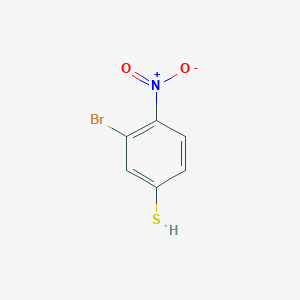
![6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2609516.png)
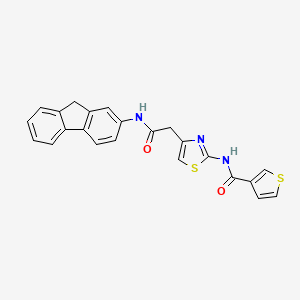
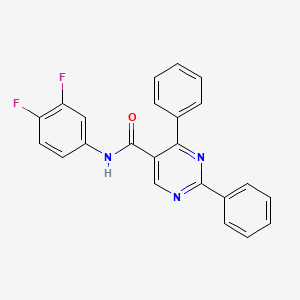
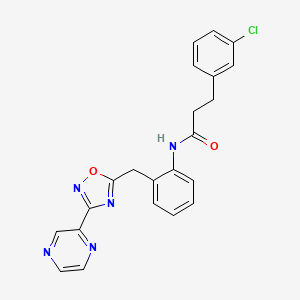
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)nicotinamide](/img/structure/B2609524.png)

